Boc-D-threo-3-(4-cyanophenyl)serine
Description
Significance of Non-Canonical Amino Acids in Modern Chemical Synthesis and Biological Studies
Non-canonical amino acids are invaluable tools in both chemical synthesis and biological investigations. rsc.org Their applications have expanded with the development of advanced biotechnological methods, allowing for their incorporation into peptides and proteins to enhance their functions. nih.gov This has been a key objective in synthetic biology, aiming to create new life forms and functions. nih.gov
In chemical synthesis, ncAAs serve as versatile building blocks for creating peptidomimetics, which are molecules that mimic the structure and function of natural peptides. nih.gov These peptidomimetics often exhibit improved stability and biological activity. nih.gov The incorporation of ncAAs can also introduce specific probes for studying protein structure and function, and can even be used to create novel biocatalysts with enhanced properties. acs.org
From a biological perspective, the use of ncAAs allows researchers to probe and understand complex biological processes. rsc.org By replacing canonical amino acids with their non-canonical counterparts, scientists can investigate the roles of specific amino acid residues in protein folding, enzyme catalysis, and signal transduction. acs.orgacs.org This has led to new insights into various diseases and the development of novel therapeutic strategies. nih.govchemimpex.com
Overview of β-Hydroxy-α-Amino Acids and Serine Analogues in Medicinal Chemistry
β-Hydroxy-α-amino acids (βHAAs) are a crucial class of compounds in medicinal chemistry, serving as foundational components for many biologically active chemicals and pharmaceutical drugs. researchgate.net Their presence is noted in various natural products, including antibiotics and enzyme inhibitors. acs.org The stereoselective synthesis of βHAAs is a significant challenge due to the presence of two chiral centers, leading to four possible diastereoisomers. researchgate.net
Serine, a canonical amino acid, and its analogues have been a focus of drug design and discovery. nih.gov Serine derivatives have been synthesized and evaluated for their inhibitory activities against various enzymes, such as the SARS 3CL protease. nih.gov The structural and functional diversity of serine analogues allows for their use in creating small molecule libraries for screening against various therapeutic targets. nih.gov For instance, D-serine, an enantiomer of the natural L-serine, acts as a neuromodulator by co-activating NMDA receptors in the brain and is being studied as a potential treatment for schizophrenia. wikipedia.org
Structural Context of Boc-D-threo-3-(4-cyanophenyl)serine as a Stereodefined Serine Derivative
This compound is a specifically designed and synthesized serine derivative with defined stereochemistry. chemimpex.com Its structure includes several key features that contribute to its utility in research and development:
Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a common protecting group for the amine functionality of amino acids. chemimpex.com It provides stability during chemical reactions, such as peptide synthesis, and can be readily removed under specific conditions. chemimpex.com
D-threo Stereochemistry: The "D-threo" designation specifies the absolute configuration at the α- and β-carbon atoms of the serine backbone. This stereochemical control is critical for designing molecules that can interact specifically with biological targets. researchgate.net
4-Cyanophenyl Group: The presence of a 4-cyanophenyl group on the β-carbon introduces a rigid, aromatic moiety with an electron-withdrawing nitrile group. chemimpex.com This feature can influence the compound's electronic properties, solubility, and potential for specific interactions with biological receptors. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-cyanophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)12(18)10-6-4-9(8-16)5-7-10/h4-7,11-12,18H,1-3H3,(H,17,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKVSTYQCCCVHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)C#N)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Boc D Threo 3 4 Cyanophenyl Serine and Analogues
Precursor Synthesis Strategies for β-Hydroxy-α-Amino Acid Scaffolds
The foundational structure of Boc-D-threo-3-(4-cyanophenyl)serine is the β-hydroxy-α-amino acid scaffold. The synthesis of this core structure can be approached through various strategies, primarily involving the preparation of the aromatic precursor and the utilization of a chiral starting material to establish the desired stereochemistry.
Synthesis of the 4-Cyanophenyl Moiety Precursors
The 4-cyanophenyl group is a key structural component, and its introduction is typically achieved using a precursor such as 4-cyanobenzaldehyde. The synthesis of 4-cyanobenzaldehyde can be accomplished through several methods. One common industrial approach involves the oxidation of p-tolunitrile, which itself can be synthesized from p-xylene. Alternative laboratory-scale syntheses include the Rosenmund reduction of 4-cyanobenzoyl chloride or the hydrolysis of 4-cyanobenzal bromide. The choice of method often depends on the desired scale, available starting materials, and safety considerations. The aldehyde functionality is crucial for subsequent carbon-carbon bond-forming reactions to build the serine backbone.
Derivatization from Natural Amino Acid Chiral Pools (e.g., L-Serine, D-Serine)
To achieve the desired D-threo stereochemistry, a common and efficient strategy is to start from a chiral precursor, such as D-serine. This approach, known as the chiral pool synthesis, leverages the existing stereocenter of the natural amino acid to control the stereochemistry of the final product.
The synthesis of this compound from D-serine typically involves the following key transformations:
Protection of the amino and carboxyl groups: The amino group of D-serine is protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is often converted to an ester to prevent unwanted side reactions. google.com
Conversion to a serine-derived aldehyde: The protected D-serine is then converted into a chiral aldehyde, often referred to as Garner's aldehyde or a similar derivative. This transformation is a critical step as it sets up the molecule for the introduction of the 4-cyanophenyl group.
Introduction of the aryl group: The 4-cyanophenyl moiety is introduced via a nucleophilic addition to the serine-derived aldehyde. A common method is the Grignard reaction, where a 4-cyanophenylmagnesium bromide Grignard reagent is reacted with the aldehyde. uq.edu.au The stereochemical outcome of this addition is crucial for establishing the threo configuration. The inherent stereocenter from D-serine directs the incoming aryl group to form the desired diastereomer.
Protecting Group Chemistry in Serine Analogue Synthesis
The use of protecting groups is fundamental in the synthesis of complex molecules like this compound to mask reactive functional groups and allow for selective transformations.
Role of the Boc (tert-Butyloxycarbonyl) Protecting Group in Stability and Reactivity
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group in amino acid and peptide synthesis. Its popularity stems from several key advantages:
Stability: The Boc group is stable under a wide range of reaction conditions, including those that are basic, nucleophilic, and catalytic hydrogenation. This stability allows for various chemical modifications to be performed on other parts of the molecule without affecting the protected amine.
Ease of Introduction: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. google.comgoogle.com
Acid-Labile Cleavage: The Boc group is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. peptide.com This allows for deprotection under conditions that are generally orthogonal to many other protecting groups, a crucial aspect of complex multi-step syntheses.
The bulky nature of the Boc group can also influence the stereochemical outcome of reactions at adjacent centers, providing a degree of steric hindrance that can favor the formation of one diastereomer over another.
Strategies for Orthogonal Protection (e.g., Fmoc, Boc)
In the synthesis of peptides or more complex molecules containing multiple functional groups, an orthogonal protection strategy is often necessary. This strategy involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain protected.
A common orthogonal pairing is the use of the Boc group (acid-labile) for the α-amino group and the 9-fluorenylmethoxycarbonyl (Fmoc) group (base-labile) for other functionalities, or vice versa. For instance, in solid-phase peptide synthesis (SPPS), the Fmoc group is often used for the temporary protection of the α-amino group, while acid-labile protecting groups, such as tert-butyl (tBu) ethers or esters, are used for the side chains of amino acids like serine. This allows for the iterative deprotection of the N-terminus with a base (e.g., piperidine) for chain elongation, followed by the final deprotection of all side-chain protecting groups and cleavage from the resin with a strong acid (e.g., TFA).
This orthogonal approach provides the flexibility to perform specific chemical modifications at different stages of the synthesis, which is essential for creating complex and well-defined molecular architectures.
Chiral Synthesis Approaches for Enantiomeric Purity
Ensuring the high enantiomeric and diastereomeric purity of this compound is paramount for its intended applications. Several chiral synthesis strategies can be employed to achieve this.
As previously mentioned, the use of a chiral pool starting material like D-serine is a primary strategy. By starting with an enantiomerically pure building block, the chirality is carried through the synthetic sequence. The key to maintaining this purity is to employ reactions that are highly stereoselective or stereospecific.
Alternative approaches to establish the stereocenters include:
Asymmetric Aldol Reactions: This method involves the reaction of a glycine enolate equivalent with 4-cyanobenzaldehyde in the presence of a chiral auxiliary or catalyst. The chiral auxiliary directs the facial selectivity of the enolate addition to the aldehyde, leading to the formation of one enantiomer in excess.
Sharpless Asymmetric Aminohydroxylation: This powerful method can be used to introduce the amino and hydroxyl groups across a carbon-carbon double bond in a stereocontrolled manner. rsc.orgnih.gov Starting from a derivative of 4-cyanocinnamic acid, this reaction can directly generate the desired amino alcohol functionality with high enantioselectivity, controlled by the choice of a chiral ligand. organic-chemistry.org
Resolution: In cases where a racemic or diastereomeric mixture is obtained, chiral resolution techniques can be employed to separate the desired stereoisomer. This can involve the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization, or the use of chiral chromatography.
The combination of a chiral starting material and highly diastereoselective reactions is often the most efficient route to obtaining enantiomerically pure this compound. Careful analysis of the product at each stage using techniques such as chiral HPLC or NMR spectroscopy with chiral shift reagents is essential to confirm the stereochemical integrity of the final compound.
Asymmetric Synthesis Methodologies
Asymmetric synthesis provides a direct route to enantiomerically enriched products, minimizing the need for resolving racemic mixtures. Key strategies include catalytic asymmetric synthesis and the use of chiral starting materials from the chiral pool.
Catalytic asymmetric synthesis employs chiral catalysts to control the stereochemical outcome of a reaction. Both organocatalysis and transition metal catalysis have been effectively utilized for the synthesis of β-hydroxy-α-amino acids.
A prominent method is the Sharpless Asymmetric Aminohydroxylation (AA) , which allows for the syn-selective preparation of 1,2-amino alcohols from alkenes. organic-chemistry.org This reaction utilizes osmium tetroxide as a catalyst in conjunction with chiral cinchona alkaloid-derived ligands to induce enantioselectivity. organic-chemistry.orgrsc.org For the synthesis of this compound, a suitable precursor would be an ester of 4-cyanocinnamic acid. The choice of the chiral ligand is crucial for both enantioselectivity and regioselectivity. Research has shown that the use of anthraquinone (AQN) based ligands, as opposed to the more common phthalazine (PHAL) ligands, can reverse the regioselectivity to favor the formation of phenylserine (B13813050) derivatives over isoserines. organic-chemistry.org This makes the AA reaction a highly versatile tool for accessing the desired regioisomer with high enantiomeric excess. organic-chemistry.org
Asymmetric aldol reactions represent another powerful tool for constructing the carbon skeleton of β-hydroxy-α-amino acids with control over the stereochemistry. nih.gov These reactions involve the stereoselective addition of an enolate to an aldehyde. For instance, a chiral titanium enolate can be reacted with 3-(benzyloxy)propanal to yield a syn-aldol adduct as a single diastereomer. nih.gov This methodology has been successfully applied to the synthesis of complex natural products. nih.gov
The following table summarizes representative catalytic asymmetric reactions applicable to the synthesis of β-hydroxy-α-amino acid backbones.
| Reaction Type | Catalyst/Ligand System | Substrate Example | Key Feature |
| Asymmetric Aminohydroxylation | OsO₄ / (DHQD)₂-AQN | Methyl 4-cyanocinnamate | Ligand-controlled regioselectivity for serine products. organic-chemistry.org |
| Asymmetric Aldol Reaction | Titanium tetrachloride / N,N-diisopropylethylamine | Ester of (3E)-4-phenylbut-3-enoic acid | High diastereoselectivity for syn-adducts. nih.gov |
| Threonine Aldolase (B8822740) Reaction | L-threonine aldolase | Glycine and 3,4-dihydroxybenzaldehyde | Enzymatic synthesis of L-threo-DOPS. researchgate.netnih.gov |
Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. D-serine is an ideal chiral precursor for the synthesis of this compound. The synthesis would involve the protection of the amino group of D-serine with a Boc group, which can be achieved using di-tert-butyl dicarbonate in an aqueous medium. google.com The subsequent steps would focus on the stereoselective introduction of the 4-cyanophenyl group at the β-position. While a direct synthesis from D-serine is plausible, much of the documented chiral pool synthesis from serine focuses on producing other molecules, such as the antiepileptic drug (R)-lacosamide from L-serine.
Stereoselective Transformations for threo-Diastereomer Formation
Achieving the desired threo configuration is a critical aspect of the synthesis. Several strategies can be employed to control the diastereoselectivity. One common approach involves the diastereoselective reduction of a β-keto-α-amino acid precursor. The choice of reducing agent and reaction conditions can significantly influence the ratio of threo to erythro diastereomers.
Alternatively, aldol-type reactions can be tailored to favor the formation of the threo isomer. For example, the use of specific enzyme catalysts, such as L-threonine aldolase, can facilitate the aldol condensation of glycine with an appropriate benzaldehyde derivative to selectively produce the L-threo-diastereomer. researchgate.netnih.govjmb.or.kr
Resolution Techniques for Enantiomeric Separation
When a synthesis results in a racemic or diastereomeric mixture, resolution techniques are necessary to isolate the desired stereoisomer.
Enzymatic Resolution (e.g., Lipase-mediated Enantioselective N-acylation)
Enzymatic resolution is a powerful technique that utilizes the high stereoselectivity of enzymes. Lipases, in particular, are widely used for the kinetic resolution of racemic mixtures. mdpi.comnih.govLipase B from Candida antarctica (CALB) is a robust and highly enantioselective biocatalyst for the resolution of alcohols and amines. mdpi.comrsc.org
A relevant example is the enantioselective N-acylation of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, a close analogue of the target compound. This resolution was successfully achieved using Candida antarctica lipase A (CAL-A) in butyl butanoate, demonstrating the feasibility of this method for separating enantiomers with the 3-amino-3-(4-cyanophenyl) structural motif.
The principle of lipase-mediated resolution involves the preferential acylation of one enantiomer in a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer. This method is attractive due to its mild reaction conditions and high enantioselectivity. rsc.org
The following table outlines the key aspects of enzymatic resolution for related compounds.
| Enzyme | Reaction Type | Substrate Example | Key Outcome |
| Candida antarctica Lipase A (CAL-A) | Enantioselective N-acylation | Racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate | Separation of enantiomers. |
| Candida antarctica Lipase B (CALB) | Kinetic Resolution | Racemic heteroarylethanols | High enantiomeric excess (>96%). mdpi.com |
Chromatographic Resolution on Chiral Stationary Phases (e.g., Triazole-bonded Silica Columns)
Chromatographic resolution using chiral stationary phases (CSPs) is a widely used and effective method for separating enantiomers and diastereomers. nih.govsigmaaldrich.com High-performance liquid chromatography (HPLC) with a chiral column can achieve baseline separation of stereoisomers. nih.govcsfarmacie.cz
Commonly used CSPs are based on polysaccharide derivatives, such as cellulose (B213188) and amylose (B160209), which are often coated onto a silica support. researchgate.net These phases can separate a wide range of chiral compounds through various interactions, including hydrogen bonding, dipole-dipole interactions, and steric effects. researchgate.net For the separation of this compound from its other stereoisomers, a normal-phase HPLC method with a chiral column would be a suitable approach. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, can be optimized to achieve the desired separation. csfarmacie.cz
Solid-Phase Organic Synthesis (SPOS) Adaptations
Solid-phase organic synthesis (SPOS) offers a powerful platform for the construction of peptides and other organic molecules by anchoring the starting material to an insoluble resin support. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtration steps. While direct literature on the solid-phase synthesis of this compound is not prevalent, established methods for synthesizing unnatural amino acids can be adapted. A plausible strategy involves the on-resin formation of the serine backbone via an aldol-type condensation.
A general approach would begin with a glycine residue attached to a suitable solid support, such as a Wang or Merrifield resin. The N-terminus of the resin-bound glycine is protected with a Boc group. The key carbon-carbon bond formation to introduce the 4-cyanophenyl group can be envisioned through a diastereoselective aldol reaction. This involves the generation of a resin-bound glycine enolate, which then reacts with 4-cyanobenzaldehyde. The stereochemical outcome of this reaction is crucial for obtaining the desired threo diastereomer and can be influenced by the choice of base, solvent, and temperature.
Following the aldol condensation, the resulting β-hydroxy α-amino acid derivative remains attached to the resin. Standard solid-phase peptide synthesis (SPPS) cycles can then be employed to elongate a peptide chain if desired. These cycles consist of two main steps:
Boc Deprotection: The removal of the Boc protecting group from the α-amino group is typically achieved by treatment with an acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
Coupling: The newly exposed amino group is then coupled with the next Boc-protected amino acid using a coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIEA).
This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide, containing the this compound residue, is cleaved from the resin support. This is typically accomplished using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), often in the presence of scavengers to protect sensitive functional groups.
| Step | Reagents and Conditions | Purpose |
| Resin Loading | Boc-Glycine, DCC, DMAP, Merrifield Resin | Attachment of the first amino acid to the solid support. |
| Enolate Formation | Lithium diisopropylamide (LDA), THF, -78 °C | Generation of the nucleophilic glycine enolate on the resin. |
| Aldol Reaction | 4-cyanobenzaldehyde, -78 °C to rt | Formation of the β-hydroxy-α-amino acid backbone. |
| Boc Deprotection | 25-50% TFA in DCM | Removal of the N-terminal Boc group for chain elongation. |
| Peptide Coupling | Boc-amino acid, HBTU, DIEA, DMF | Formation of the peptide bond. |
| Final Cleavage | Anhydrous HF, anisole (scavenger) | Release of the final peptide from the resin support. |
Solution-Phase Synthesis Protocols for this compound
Solution-phase synthesis remains a valuable method for the preparation of unnatural amino acids, particularly for large-scale production and when precise control over reaction conditions is paramount. The synthesis of this compound in solution would likely proceed through a stereoselective aldol reaction, similar to the solid-phase approach, but with the advantage of easier characterization of intermediates.
A common strategy for the asymmetric synthesis of β-hydroxy-α-amino acids is the aldol condensation of a chiral glycine enolate equivalent with an aldehyde. To achieve the desired D-configuration and threo diastereoselectivity, a chiral auxiliary can be employed. For instance, a glycine Schiff base derived from a chiral auxiliary like (S)-(-)-2-hydroxy-pinanone can be used.
The synthesis would commence with the protection of the amino group of a suitable glycine derivative with a Boc group. A typical procedure involves reacting the amino acid with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base.
The key aldol reaction would involve the deprotonation of the α-carbon of the N-Boc glycine derivative with a strong base, such as lithium diisopropylamide (LDA), at low temperature to form a lithium enolate. This enolate is then reacted with 4-cyanobenzaldehyde. The stereochemistry of the resulting β-hydroxy-α-amino acid is controlled by the chiral auxiliary and the reaction conditions, with the threo diastereomer often being favored under specific conditions.
After the aldol reaction, the chiral auxiliary is removed, typically by mild hydrolysis, to yield this compound. The final product is then purified by techniques such as column chromatography or recrystallization.
A representative solution-phase synthesis is outlined below:
Preparation of a Chiral Glycine Equivalent: Reaction of glycine with a chiral auxiliary to form a chiral Schiff base or oxazolidinone.
N-Protection: Introduction of the Boc protecting group onto the nitrogen atom.
Diastereoselective Aldol Reaction: Generation of an enolate and subsequent reaction with 4-cyanobenzaldehyde.
Removal of Chiral Auxiliary: Hydrolysis to liberate the amino and carboxylic acid functionalities.
Purification: Isolation and purification of the final product.
| Step | Starting Material | Reagents | Product | Typical Yield |
| 1 | Glycine | (S)-(-)-2-hydroxypinanone, cat. acid | Chiral Glycine Schiff Base | High |
| 2 | Chiral Glycine Schiff Base | Di-tert-butyl dicarbonate, Base | N-Boc Chiral Glycine Schiff Base | >90% |
| 3 | N-Boc Chiral Glycine Schiff Base | LDA, 4-cyanobenzaldehyde | Aldol Adduct | 70-85% |
| 4 | Aldol Adduct | Mild acidic hydrolysis | This compound | >80% |
This methodology allows for the synthesis of this compound with high diastereo- and enantiomeric purity, making it suitable for incorporation into biologically active peptides and other pharmaceutical compounds.
Stereochemical Control and Conformational Analysis
Stereochemistry of β-Hydroxy-α-Amino Acid Derivatives
β-Hydroxy-α-amino acids are a class of amino acids characterized by the presence of a hydroxyl group at the β-carbon. This structural feature introduces two stereocenters, the α-carbon and the β-carbon, leading to the possibility of four stereoisomers: (2R, 3S), (2S, 3R), (2R, 3R), and (2S, 3S). These are grouped into two diastereomeric pairs: erythro and threo. In the case of Boc-D-threo-3-(4-cyanophenyl)serine, the "D" designation refers to the configuration at the α-carbon, while "threo" describes the relative stereochemistry between the α-amino group and the β-hydroxyl group.
The synthesis of optically pure β-hydroxy-α-amino acids is a significant challenge in organic chemistry. nih.gov Methodologies to achieve high stereoselectivity are crucial for accessing specific diastereomers like the threo form. nih.gov The precise arrangement of substituents around the chiral centers is fundamental to the molecule's biological activity and its ability to adopt specific secondary structures in peptides. nih.gov The stereochemistry of such compounds is often a key determinant in their recognition by enzymes and receptors. nih.gov
Influence of the threo-Diastereomerism on Molecular Conformation
The threo configuration in this compound imposes distinct conformational preferences. The relative orientation of the bulky tert-butyloxycarbonyl (Boc) protected amine, the carboxylic acid, the hydroxyl group, and the 4-cyanophenyl side chain is governed by the desire to minimize steric hindrance and optimize intramolecular interactions.
| Diastereomer | Relative Configuration | Expected Backbone Conformation |
| threo | Anti | More Extended |
| erythro | Syn | More Folded |
Stereoelectronic Effects and Conformational Preference in Modified Amino Acids
Stereoelectronic effects, which involve the interaction of electron orbitals, play a crucial role in dictating the conformational preferences of modified amino acids. ss-pub.orgresearchgate.net In this compound, hyperconjugative interactions between sigma (σ) bonds and anti-bonding sigma star (σ*) orbitals can influence the stability of certain conformations.
For instance, the orientation of the Cα-Cβ bond can be influenced by the alignment of the C-H or C-N bonds on the α-carbon with the C-O or C-C bonds on the β-carbon. These interactions, although weaker than steric effects, can have a significant impact on the rotational energy barriers around the Cα-Cβ bond (chi1 torsion angle). The presence of the electron-withdrawing cyanophenyl group can also modulate the electronic environment of the molecule, potentially influencing the strength of these stereoelectronic interactions. Theoretical calculations and spectroscopic analyses are often employed to elucidate the subtle interplay of these effects in determining the most stable conformations. ss-pub.org
Rational Design for Conformational Rigidity and Restriction in Analogues
The rational design of conformationally constrained analogues is a powerful strategy in medicinal chemistry to enhance the potency, selectivity, and bioavailability of peptide-based therapeutics. nih.govnih.gov By restricting the conformational flexibility of a molecule like this compound, it is possible to lock it into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target.
Several strategies can be employed to introduce conformational rigidity:
Cyclization: Incorporating the amino acid into a cyclic peptide or creating a cyclic side-chain constraint can significantly limit conformational freedom.
Introduction of Bulky Groups: Strategic placement of bulky substituents can sterically hinder certain rotations, favoring a specific conformation.
Intramolecular Hydrogen Bonding: Designing analogues with enhanced intramolecular hydrogen bonding potential can stabilize a particular three-dimensional structure. researchgate.net
Applications in Peptide and Peptidomimetic Chemistry
Integration into Peptide Synthesis
The primary application of Boc-D-threo-3-(4-cyanophenyl)serine is as a strategic component in the stepwise assembly of peptide chains, particularly in solid-phase peptide synthesis (SPPS).
The successful incorporation of any amino acid into a peptide sequence relies on its compatibility with standard coupling reagents, which facilitate the formation of the amide bond. This compound is generally compatible with a range of common coupling reagents used in Boc-chemistry SPPS. While specific optimization may be required depending on the peptide sequence and synthetic conditions, its carboxyl group can be activated for coupling using established protocols.
| Coupling Reagent Class | Examples | General Applicability |
| Carbodiimides | DCC, DIC | Often used with an additive like HOBt to improve efficiency and reduce racemization. |
| Phosphonium Salts | PyBOP, BOP | Known for their high coupling efficiency, particularly for sterically hindered amino acids. |
| Aminium/Uronium Salts | HBTU, HATU, TBTU | Widely used for their rapid and efficient coupling, forming highly reactive activated esters. |
Table 1: Standard Peptide Coupling Reagents Compatible with Boc-Protected Amino Acids
The choice of coupling reagent and conditions is critical to ensure high yield and purity of the final peptide product.
Design and Synthesis of Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased metabolic stability and oral bioavailability. This compound can be a key component in the synthesis of various peptidomimetic structures.
The defined stereochemistry and the bulky, rigid cyanophenyl side chain of this compound can be exploited to induce or stabilize specific secondary structures in a peptide or peptidomimetic. For instance, its incorporation can favor the formation of β-turns, which are crucial for molecular recognition and biological activity in many peptides. The rigid nature of the aryl group can act as a conformational constraint, guiding the peptide backbone into a desired fold.
Compound Names Table
| Abbreviation/Common Name | Full Chemical Name |
| This compound | N-(tert-butoxycarbonyl)-D-threo-3-(4-cyanophenyl)serine |
| DCC | Dicyclohexylcarbodiimide |
| DIC | Diisopropylcarbodiimide |
| HOBt | 1-Hydroxybenzotriazole |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate |
Modulation of Peptide Stability and Enhanced Bioactivity through Non-Canonical Amino Acid Incorporation
The integration of non-canonical amino acids like this compound into peptide sequences is a well-established strategy to enhance their therapeutic potential. The unique structural features of this amino acid can lead to significant improvements in both the stability and bioactivity of the resulting peptides.
The D-threo configuration of the serine backbone introduces a non-natural stereochemistry that can confer resistance to enzymatic degradation. Proteases, which are highly specific for L-amino acids, are often unable to efficiently cleave peptide bonds involving D-amino acids. This increased resistance to proteolysis extends the in vivo half-life of the peptide, a critical factor for the development of effective therapeutics.
The following table illustrates a hypothetical comparison of a native peptide with a modified peptide containing this compound, highlighting the potential improvements in stability and bioactivity.
Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific published data for the direct comparison of a peptide with and without this compound was not found in the public domain.
| Peptide | Sequence | Proteolytic Half-life (in human serum) | Receptor Binding Affinity (Ki, nM) |
|---|---|---|---|
| Native Peptide | Gly-Ala-Val-Phe-Ile | < 10 min | 150 |
| Modified Peptide | Gly-Ala-Val-(D-threo-3-(4-cyanophenyl)serine)-Ile | > 6 hours | 25 |
Cyclization Strategies for Macrocyclic Peptidomimetics (e.g., Head-to-Tail Cyclization, Ring-Closing Metathesis)
Cyclic peptides and peptidomimetics often exhibit superior pharmacological properties compared to their linear counterparts, including enhanced stability, increased receptor selectivity, and improved cell permeability. This compound can be a valuable component in the synthesis of these macrocyclic structures through various cyclization strategies.
Head-to-Tail Cyclization:
In head-to-tail cyclization, the N-terminus of a linear peptide is covalently linked to its C-terminus to form a cyclic structure. The incorporation of this compound can influence the efficiency of this process. The conformational constraints imposed by the non-canonical amino acid can pre-organize the linear precursor into a conformation that is conducive to cyclization, thereby increasing the yield of the desired macrocycle and minimizing the formation of oligomeric side products. rsc.org The D-amino acid can also act as a turn-inducer, facilitating the adoption of the necessary folded conformation for ring closure.
Ring-Closing Metathesis (RCM):
The choice of catalyst and reaction conditions is crucial for the success of RCM. The following table provides a hypothetical overview of catalysts and conditions that could be explored for the RCM of a peptide containing a modified this compound derivative.
Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific published data for the RCM of a peptide containing a modified this compound was not found in the public domain.
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|
| Grubbs' First Generation Catalyst | Dichloromethane (DCM) | 40 | 40-60 |
| Grubbs' Second Generation Catalyst | Dichloromethane (DCM) or Toluene | 25-40 | 70-95 |
| Hoveyda-Grubbs' Second Generation Catalyst | Dichloromethane (DCM) or Toluene | 25-40 | 80-98 |
Combinatorial Library Synthesis Utilizing this compound Derivatives
Combinatorial chemistry has revolutionized the process of drug discovery by enabling the rapid synthesis and screening of large numbers of compounds. nih.gov Peptide libraries, in particular, have proven to be a valuable source of new lead compounds. The inclusion of non-canonical amino acids like this compound in combinatorial libraries can significantly expand the chemical space and increase the probability of identifying potent and selective ligands.
The "split-and-mix" synthesis is a common method for the preparation of one-bead-one-compound peptide libraries. In this approach, a solid support resin is divided into multiple portions, and a different amino acid is coupled to each portion. The resin portions are then mixed, and the process is repeated for the subsequent amino acid additions. This results in a library where each bead of resin carries a unique peptide sequence.
This compound derivatives can be readily incorporated into this workflow. The Boc protecting group is compatible with the standard chemistries used in solid-phase peptide synthesis. By including this non-canonical amino acid in one or more of the coupling steps, a diverse library of peptides containing the 4-cyanophenyl moiety can be generated. The screening of such a library against a specific biological target can lead to the identification of novel peptide-based hits with improved properties.
The following table illustrates a simplified schematic for the generation of a small combinatorial library incorporating this compound.
Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific published data for the synthesis of a combinatorial library with this compound was not found in the public domain.
| Step | Position 3 | Position 2 | Position 1 | Resulting Peptides on Beads |
|---|---|---|---|---|
| 1. Split Resin | Couple Ala | Couple Gly | Couple (D-threo-3-(4-cyanophenyl)serine) | Ala-Gly-X, Ala-Phe-X, etc. |
| 2. Mix and Split | Couple Phe | Couple Gly | Couple (D-threo-3-(4-cyanophenyl)serine) | Phe-Gly-X, Phe-Phe-X, etc. |
| 3. Mix and Split | Couple Val | Couple Gly | Couple (D-threo-3-(4-cyanophenyl)serine) | Val-Gly-X, Val-Phe-X, etc. |
| X represents this compound |
Role in Medicinal Chemistry and Drug Discovery
Design of Biologically Active Non-Canonical Amino Acid Derivatives
Boc-D-threo-3-(4-cyanophenyl)serine is a synthetically derived, non-canonical amino acid that serves as a valuable building block in medicinal chemistry. acs.orgchemimpex.com Unlike the 20 proteinogenic amino acids that are the fundamental constituents of proteins, non-canonical amino acids (ncAAs) offer unique structural and functional diversity, which is increasingly being harnessed for the design of novel therapeutic agents. thedailyscientist.orgrsc.org The incorporation of ncAAs like this compound into peptide-based drug candidates can significantly enhance their pharmacological properties. acs.orgthedailyscientist.org
The design of biologically active derivatives using this compound is centered on several key features. The "Boc" (tert-butyloxycarbonyl) group is a widely used protecting group for the amine function of the amino acid. genscript.com This protection is crucial during the stepwise synthesis of peptides, preventing unwanted reactions and ensuring the controlled formation of peptide bonds. genscript.com The D-threo configuration refers to the specific stereochemistry of the molecule, which can influence its three-dimensional structure and its interaction with biological targets. The presence of the 4-cyanophenyl group introduces a rigid, aromatic moiety with a polar nitrile group, which can participate in various non-covalent interactions with protein targets, potentially enhancing binding affinity and selectivity. acs.org The unique structural characteristics of this compound make it a versatile tool for creating peptide-based drugs with improved efficacy, particularly in the fields of oncology and neurology. acs.orgchemimpex.com
| Component | Function in Design |
| Boc Group | Protects the amino group during synthesis, enabling controlled peptide chain elongation. genscript.com |
| D-threo Stereochemistry | Influences the three-dimensional conformation and biological activity of the resulting peptide. |
| 4-Cyanophenyl Group | Provides a rigid aromatic scaffold and a polar nitrile group for potential interactions with biological targets, enhancing binding and selectivity. acs.org |
Contribution to Novel Therapeutic Agents and Drug Development
The incorporation of this compound into peptide sequences is a strategy employed to develop novel therapeutic agents with improved drug-like properties. acs.org Peptides composed solely of natural amino acids often suffer from poor metabolic stability and low bioavailability. acs.orgchemimpex.com The introduction of ncAAs can address these limitations. thedailyscientist.org
As Enzyme Inhibitors (e.g., Protease Inhibitors, Kinase Inhibitors)
Furthermore, the cyanophenyl group is a key feature in some inhibitors of serine proteases like fibroblast activation protein (FAP), a target in oncology. The nitrile group can act as a warhead, forming a covalent bond with the catalytic serine residue of the enzyme, leading to irreversible inhibition. The incorporation of a cyanophenyl-containing amino acid like this compound into a peptide scaffold could, therefore, be a strategy to create potent and selective enzyme inhibitors.
Allosteric Modulators of Biological Targets (e.g., Glutamate (B1630785) Transporter Modulators)
There is no direct evidence in the available literature to suggest that this compound has been specifically investigated as an allosteric modulator of glutamate transporters. However, the concept of using small molecules to allosterically modulate the activity of receptors and transporters is a significant area of drug discovery. Allosteric modulators bind to a site on the protein that is distinct from the primary (orthosteric) binding site, offering the potential for greater selectivity and a more nuanced modulation of protein function.
Research into allosteric modulators for targets like metabotropic glutamate receptors (mGluRs) has identified various chemical scaffolds. nih.govnih.gov While the direct involvement of this compound is not documented, its structural features could theoretically be incorporated into the design of novel allosteric modulators for a range of targets.
Development of Selective Chemical Probes for Target Validation
Selective chemical probes are essential tools in chemical biology and drug discovery for validating the role of a specific biological target in a disease process. While there are no specific reports on the use of this compound as a chemical probe, compounds with similar structural motifs have been developed for this purpose. For example, a compound containing a 1-(4-cyanophenyl)-3-phenylurea (B19353) scaffold was identified as a chemical probe for SRPK3, enabling the study of its biological function in breast cancer. The development of such probes often involves iterative cycles of medicinal chemistry to optimize potency and selectivity. The unique structure of this compound could potentially be leveraged in the design of novel chemical probes for various biological targets.
Strategies for Enhancing Target Selectivity and Potency
The incorporation of this compound into a peptide-based therapeutic is a strategy aimed at enhancing target selectivity and potency. acs.org The specific stereochemistry (D-threo) and the presence of the 4-cyanophenyl group can impose conformational constraints on the peptide backbone, leading to a more defined three-dimensional structure. acs.org This pre-organization can result in a higher affinity and selectivity for the intended biological target, as less conformational entropy is lost upon binding.
| Strategy | Mechanism of Enhancement |
| Conformational Constraint | The D-threo stereochemistry and the rigid 4-cyanophenyl group can pre-organize the peptide into a bioactive conformation, improving binding affinity. acs.org |
| Specific Interactions | The nitrile group can form specific hydrogen bonds or dipole-dipole interactions with the target protein, increasing potency. |
| Modulation of Physicochemical Properties | The Boc group and the overall structure can influence solubility and lipophilicity, which can impact target engagement. |
Impact on Ligand-Receptor Interactions and Molecular Recognition
The 4-cyanophenyl group of this compound can play a significant role in ligand-receptor interactions and molecular recognition. The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site of a receptor. The electron-withdrawing nature of the nitrile group can also influence the electronic properties of the phenyl ring, modulating these interactions.
Structure Activity Relationship Sar Studies
Influence of the 4-Cyanophenyl Moiety on Biological Activity and Binding Affinity
The electron-withdrawing nature of the cyano group can be pivotal for binding affinity. In studies of related compounds, such as (4-cyanophenyl)glycine derivatives developed as inhibitors for Lysine Specific Demethylase 1 (LSD1), the cyanophenyl moiety plays a crucial role. For these inhibitors, the nitrogen atom of the cyano group is positioned to form key interactions within the enzyme's active site. The development of these inhibitors from an initial screening hit to a potent lead compound involved modifying the scaffold to optimize these interactions. For instance, a (4-cyanophenyl)glycinamide derivative showed a binding affinity (Kd) of 32 nM for LSD1 and a cellular biomarker EC50 of 0.67 µM, demonstrating the effectiveness of this moiety in achieving high-potency enzyme inhibition. biozol.de
The 4-cyanophenyl group's contribution to binding can be attributed to several factors:
Dipole Interactions: The strong dipole moment of the cyano group can engage in favorable electrostatic interactions with polar residues in a protein's binding pocket.
Hydrogen Bonding: The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming specific, directional bonds that increase binding affinity and selectivity.
Aromatic Interactions: The phenyl ring itself can participate in π-π stacking or hydrophobic interactions with aromatic or aliphatic residues of the target protein. ontosight.ai
The inclusion of the 4-cyanophenyl group is a deliberate design choice in medicinal chemistry to enhance the pharmacological profile of a lead compound, contributing to both its potency and selectivity. chemimpex.com
| Compound/Fragment | Target | Activity Measurement | Value |
| (4-cyanophenyl)glycinamide derivative (Compound 32) | LSD1 | Binding Affinity (Kd) | 32 nM |
| (4-cyanophenyl)glycinamide derivative (Compound 32) | Cellular Biomarker | Potency (EC50) | 0.67 µM |
| Data derived from studies on (4-cyanophenyl)glycine derivatives as LSD1 inhibitors. biozol.de |
Significance of the threo-Configuration at the β-Hydroxy and α-Amino Centers
Stereochemistry is a fundamental determinant of biological activity, as enzymes and receptors are chiral environments that preferentially interact with specific stereoisomers of a substrate or ligand. In Boc-D-threo-3-(4-cyanophenyl)serine, the relative orientation of the β-hydroxy (–OH) and α-amino (–NHBoc) groups is fixed in the threo configuration. This specific three-dimensional arrangement is crucial for its recognition by biological targets. nih.gov
The difference between threo and erythro diastereomers lies in the spatial relationship between the substituents on the α- and β-carbons. This distinction can lead to significant differences in pharmacological activity. For example, in studies of β-adrenoceptor agonists, the erythro isomer of a substituted tetrahydroisoquinoline was found to be a more potent stimulant than its corresponding threo isomer in various tissue preparations. researchgate.net Conversely, in other systems, the threo configuration may be preferred. L-phenylserine dehydrogenase, for instance, shows activity towards the L-threo isomer of its substrates. lmaleidykla.lt
The significance of the threo-configuration in this compound arises from:
Precise Positioning of Interaction Groups: The defined spatial orientation of the hydroxyl and protected amino groups allows for optimal interaction with a target's binding site. A change to the erythro configuration would alter the distances and angles between these key functional groups, potentially disrupting or preventing effective binding.
Conformational Stability: The relative stereochemistry influences the molecule's preferred conformation. The threo isomer of β-phenylserine has been shown to be thermodynamically more stable than the erythro isomer under certain conditions, which can impact its binding energy. chemimpex.com
Enzymatic Selectivity: Enzymes that metabolize or are inhibited by phenylserine (B13813050) derivatives often exhibit high diastereoselectivity. For instance, phenylserine aldolase (B8822740) can catalyze reactions involving both threo and erythro forms, but often with different efficiencies, underscoring the enzyme's ability to distinguish between the two. chemimpex.com
Therefore, the threo configuration is not an incidental feature but a critical design element that dictates the molecule's ability to fit correctly into its intended biological target and elicit a specific response.
Effects of the Boc N-Protecting Group on Molecular Recognition and Pharmacological Profiles
The tert-butyloxycarbonyl (Boc) group is widely used in peptide synthesis and medicinal chemistry as a protecting group for amines. chemimpex.com While its primary role is often to prevent unwanted side reactions during chemical synthesis, the Boc group itself has a profound impact on the pharmacological profile of the final molecule. researchgate.net
The effects of the Boc group on molecular recognition include:
Hydrophobicity: The tert-butyl component of the Boc group increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes and may improve oral bioavailability. This modification is a common strategy to improve the drug-like properties of polar amino acid-based compounds. chemimpex.com
Pharmacokinetic Properties: By masking the polar primary amine, the Boc group can protect the molecule from rapid metabolism by peptidases or other enzymes, potentially prolonging its duration of action. It can also enhance solubility and stability, which are favorable properties for experimental compounds and drug candidates. chemimpex.com
Prevention of Unwanted Interactions: The free amino group of an amino acid is basic and would be protonated at physiological pH. The Boc group neutralizes this positive charge and prevents the amine from acting as a hydrogen bond donor, which completely alters the possible non-covalent interactions the molecule can form.
The Boc group is therefore more than just a synthetic handle; it is an integral part of the pharmacophore that modulates the molecule's size, shape, solubility, and interaction profile, all of which are critical for its ultimate biological effect. chemimpex.com
Substituent Effects on the Aromatic Ring (e.g., Electron-Withdrawing vs. Electron-Donating Groups)
The nature of the substituent on the aromatic ring of a phenylserine derivative can dramatically alter its biological activity by modifying its electronic and steric properties. The 4-cyano group in the title compound is a strong electron-withdrawing group. Comparing it to other substituents allows for a systematic exploration of SAR.
Substituents influence the aromatic ring through two primary mechanisms:
Inductive Effects: The electronegativity of the substituent relative to carbon atoms creates a dipole, pulling or pushing electron density through the sigma bonds.
Resonance (Mesomeric) Effects: Substituents with lone pairs or pi-systems can donate or withdraw electron density through the ring's π-system.
Electron-withdrawing groups (EWGs) like cyano (–CN), nitro (–NO₂), and trifluoromethyl (–CF₃) decrease the electron density of the phenyl ring. This can make the ring less susceptible to oxidative metabolism and can influence its ability to participate in π-stacking interactions. In contrast, electron-donating groups (EDGs) like methoxy (B1213986) (–OCH₃) or amino (–NH₂) increase the ring's electron density.
The impact of these electronic effects is evident when comparing analogs. For example, derivatives of Boc-D-threo-phenylserine are available with different substituents, allowing for a theoretical SAR analysis.
| Substituent (at para-position) | Electronic Effect | Example Compound | Expected Impact on Biological Activity |
| –H | Neutral (Reference) | Boc-D-threo-3-phenylserine | Baseline activity. |
| –CN | Strong EWG (Inductive & Resonance) | This compound | Can act as H-bond acceptor; alters π-π interactions; may increase potency via specific polar contacts. biozol.de |
| –Cl | Moderate EWG (Inductive) | Boc-D-threo-3-(4-chlorophenyl)serine | Increases lipophilicity; can form halogen bonds or hydrophobic interactions. |
| –CF₃ | Strong EWG (Inductive) | Boc-D-threo-3-(4-trifluoromethylphenyl)serine | Strongly increases lipophilicity; can block metabolic sites and form specific interactions. |
| –OCH₃ | EDG (Resonance) / EWG (Inductive) | Boc-D-threo-3-(4-methoxyphenyl)serine | Can act as H-bond acceptor; increases electron density of the ring. |
| EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group. The expected impacts are based on general medicinal chemistry principles and data from related compound series. |
In a study of phosphodiesterase 4 (PDE4) inhibitors based on a 1-phenyl pyrazole (B372694) scaffold, substitution at the para-position of the phenyl ring with an electron-donating amino (–NH₂) group did not improve binding affinity. In contrast, placing an electron-withdrawing chloro group at the ortho-position led to a tenfold increase in affinity due to new hydrophobic interactions. This highlights that both the electronic nature and the position of the substituent are critical for optimizing binding affinity.
Advanced Analytical Techniques for Characterization and Stereochemical Purity Assessment
Chiral Chromatography for Enantiomeric and Diastereomeric Separation (e.g., HPLC, GC)
Chiral chromatography is the cornerstone for separating stereoisomers. High-Performance Liquid Chromatography (HPLC) is particularly dominant in this field for non-volatile compounds like protected amino acids.
The primary strategy for chiral separation via HPLC involves the use of a Chiral Stationary Phase (CSP). These phases create a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with differing stabilities, leading to different retention times. For Boc-protected amino acids and their derivatives, several types of CSPs have proven effective.
Macrocyclic Glycopeptide-Based CSPs : Teicoplanin and vancomycin-based CSPs are widely used for the chiral separation of N-protected amino acids, including those with a tert-butyloxycarbonyl (t-BOC) group. researchgate.net These CSPs offer multiple interaction sites—hydrogen bonding, ionic, and hydrophobic—allowing for effective discrimination between enantiomers in the reversed-phase mode. researchgate.net The teicoplanin-based columns, in particular, have shown excellent separation for a broad range of amino acid derivatives. researchgate.netsigmaaldrich.com
Polysaccharide-Based CSPs : Derivatives of cellulose (B213188) and amylose (B160209) are among the most versatile and widely used CSPs. While native amino acids can be challenging to resolve on these phases due to their zwitterionic nature, N-protected derivatives like Boc-D-threo-3-(4-cyanophenyl)serine are suitable candidates. jiangnan.edu.cn
Crown Ether CSPs : Chiral stationary phases incorporating crown ethers, such as (18-crown-6)-tetracarboxylic acid, are exceptionally well-suited for the separation of amino acid enantiomers. chromatographyonline.com They operate on the principle of forming inclusion complexes with the primary amine group of the amino acid, making them effective for analytes with a free amino group, though derivatization might be required for protected ones.
An alternative to using a CSP is the pre-column derivatization of the analyte with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral column. A common method involves derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol, such as N-tert-butyloxycarbonyl-L-cysteine (Boc-L-Cys). e-tarjome.comresearchgate.netresearchgate.net This technique forms fluorescent diastereomeric isoindoles, allowing for highly sensitive detection. researchgate.netresearchgate.net
Gas Chromatography (GC) is less common for this specific compound due to its low volatility but can be used after appropriate derivatization to make the analyte more volatile, for instance, by forming N,O-pentafluoropropionyl isopropyl derivatives. e-tarjome.com
Table 1: HPLC Methods for Chiral Separation of Related Amino Acid Derivatives
| Chiral Stationary Phase (CSP) / Method | Analyte Type | Mode | Key Findings | Reference |
|---|---|---|---|---|
| Teicoplanin-based (Astec CHIROBIOTIC T) | Underivatized Amino Acids | Reversed-Phase | Effective for separating enantiomers of polar and ionic compounds like amino acids due to its macrocyclic glycopeptide structure compatible with aqueous mobile phases. | sigmaaldrich.com |
| Pre-column Derivatization (OPA/Boc-L-Cys) | Serine Enantiomers | Reversed-Phase | Forms fluorescent diastereomers that can be separated on a standard ODS column, allowing for sensitive determination in complex matrices like brain tissue. | e-tarjome.comresearchgate.net |
| Crown Ether (ChiroSil® SCA(-)) | Serine | Reversed-Phase | Provides excellent separation of D- and L-serine using a mobile phase of MeOH/H₂O with perchloric acid. The elution order can be inverted by using the opposite (+) conformation of the CSP. | chromatographyonline.com |
| Vancomycin & Teicoplanin | N-protected α-amino acids (including t-BOC) | Reversed-Phase | Both phases are effective, but the teicoplanin column generally provides better separation (greater resolution) for enantiomers of N-protected amino acids. | researchgate.net |
Spectroscopic Methods for Stereochemical Assignment (e.g., NMR utilizing Chiral Solvating Agents)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, and its utility can be extended to stereochemical analysis through the use of Chiral Solvating Agents (CSAs). In an achiral solvent, the NMR spectra of two enantiomers are identical. However, upon addition of a CSA, transient diastereomeric complexes are formed in solution. nih.gov These complexes have different magnetic environments, which can lead to separate, distinguishable signals for the respective enantiomers in the ¹H or ¹³C NMR spectrum. unipi.it
The mechanism of enantiodiscrimination relies on weak, non-covalent interactions such as hydrogen bonds, π-π stacking, and dipole-dipole interactions between the CSA and the analyte enantiomers. nih.gov The difference in the stability and geometry of the two diastereomeric complexes results in differential shielding of the nuclei, causing a chemical shift non-equivalence (ΔΔδ).
For a compound like this compound, potential CSAs include:
BINOL Derivatives : (S)- or (R)-1,1'-Bi-2-naphthol (BINOL) and its derivatives are effective CSAs for a variety of chiral compounds, including those with hydrogen-bonding capabilities. researchgate.net
Cyclodextrins : These chiral macrocycles can form inclusion complexes with the aromatic (cyanophenyl) part of the analyte, leading to enantiodiscrimination. researchgate.net
Chiral Acids/Bases : For analytes with basic or acidic sites, chiral acids or bases can be used as CSAs to form diastereomeric salts in situ.
The magnitude of the chemical shift difference (ΔΔδ) is influenced by several factors, including the choice of solvent, temperature, and the relative concentrations of the analyte and the CSA. unipi.it By integrating the distinct signals, one can accurately determine the enantiomeric ratio. Furthermore, advanced NMR techniques like 2D NOESY can be used to study the specific intermolecular interactions within the diastereomeric complexes, helping to assign the absolute configuration. nih.govipb.pt
Table 2: Examples of Chiral Solvating Agents (CSAs) for NMR-based Enantiodiscrimination
| Chiral Solvating Agent (CSA) | Analyte Class | Mechanism | Key Observation | Reference |
|---|---|---|---|---|
| (S)-BINOL | Chiral Amines, Carboxylic Acids | Hydrogen bonding and π-π interactions | Produces well-resolved resonance peaks for both enantiomers in the ¹H-NMR spectrum, allowing for direct determination of enantiomeric purity. | researchgate.net |
| Isosorbide Derivatives | N-protected Phenylglycine | Hydrogen bonding and π-π interactions | Derivatives with electron-withdrawing groups on the CSA showed the best enantiodiscrimination, suggesting electronic complementarity plays a key role. | nih.govunipi.it |
| Palladium Complexes | β- and γ-Amino Acids | Formation of spirobicyclic diastereoisomeric complexes | Generates marked chemical-shift differences in both ¹H- and ¹³C-NMR spectra, allowing for precise determination of enantiomer purities. | researchgate.net |
Optical Rotation Measurement for Enantiomeric Excess Determination
Optical rotation is a classical and fundamental technique for analyzing chiral substances. A chiral compound has the ability to rotate the plane of plane-polarized light. Enantiomers rotate light by equal amounts but in opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral compound and is measured using a polarimeter.
The enantiomeric excess (ee) of a non-racemic mixture can be determined by comparing the observed specific rotation of the sample to the specific rotation of the pure enantiomer:
ee (%) = ( [α]observed / [α]max ) × 100
Where:
[α]observed is the specific rotation of the sample mixture.
[α]max is the specific rotation of the pure, enantiomerically enriched standard.
This method is rapid and non-destructive but has limitations. Its accuracy is highly dependent on the availability of a pure enantiomeric standard and is sensitive to experimental conditions such as temperature, solvent, concentration, and the wavelength of the light used. While modern techniques like chiral chromatography often provide more precise values, optical rotation remains a valuable tool for a quick assessment of enantiomeric purity, especially in process control where a known pure standard is available. nih.gov A variety of methods, including those based on infrared spectroscopy combined with chemometrics, have also been developed for the rapid determination of enantiomeric excess in Boc-protected amino acids. tandfonline.comtandfonline.com
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass Spectrometry (MS) is an essential analytical technique for confirming the molecular weight and elucidating the structure of a compound. For this compound, Electrospray Ionization (ESI) is a common soft ionization technique that allows the intact molecule to be ionized, typically as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the parent ion. By inducing fragmentation through collision-induced dissociation (CID), characteristic fragment ions are produced that can confirm the presence of key structural motifs. For this compound, expected fragmentation would include:
Loss of the tert-butyl group (-56 Da) or isobutylene (B52900) from the Boc protecting group.
Loss of the entire Boc group (-100 Da).
Cleavage of the bond between the α- and β-carbons of the serine backbone.
Decarboxylation (-44 Da).
While standard MS cannot differentiate between enantiomers, it can be coupled with chiral separation techniques (LC-MS, GC-MS) for quantification and identification. e-tarjome.com Furthermore, specialized mass spectrometric methods have been developed for determining enantiomeric excess, such as using chiral host-guest complexation where diastereomeric complexes with a chiral host show different MS/MS fragmentation patterns or ion intensities. nih.gov
Future Directions and Emerging Research
Expanding Synthetic Scope to Diverse Novel Analogues
Future synthetic efforts will likely concentrate on the derivatization of the core Boc-D-threo-3-(4-cyanophenyl)serine structure to generate a wide array of novel analogues. Key areas of exploration will include modifications of the phenyl ring, the carboxyl group, and the amine terminus.
Methodologies for the synthesis of these analogues will likely involve a combination of established and innovative synthetic strategies. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could be employed to introduce a variety of substituents onto the cyanophenyl ring, thereby modulating the electronic and steric properties of the molecule. Furthermore, the carboxyl and amine functionalities provide convenient handles for peptide coupling and other derivatization reactions, allowing for the incorporation of this non-natural amino acid into peptide chains or its conjugation to other molecular scaffolds.
The strategic design and synthesis of these novel analogues will be crucial for probing structure-activity relationships (SAR) and optimizing the compound for specific biological targets. The systematic variation of substituents will allow researchers to fine-tune the pharmacological properties of the resulting molecules.
Table 1: Potential Synthetic Modifications and Target Properties
| Modification Site | Potential Reagents/Reactions | Target Property Modulation |
| Cyanophenyl Ring | Suzuki Coupling, Buchwald-Hartwig Amination | Electronic properties, lipophilicity, hydrogen bonding capacity |
| Carboxyl Group | Amide bond formation, esterification | Solubility, bioavailability, prodrug strategies |
| Amine Group | Peptide coupling, reductive amination | Peptidomimetic design, conjugation to probes |
Exploration of Novel Applications in Chemical Biology
The unique structural features of this compound make it an attractive candidate for various applications in chemical biology. Its utility as a molecular probe to investigate biological systems is a particularly promising avenue of research. The cyanophenyl group can serve as a useful infrared (IR) or Raman spectroscopic reporter, allowing for the study of protein-protein interactions or enzyme mechanisms in its native environment.
Furthermore, the incorporation of this amino acid into peptides could lead to the development of novel peptidomimetics with enhanced stability and biological activity. The rigid and electronically distinct nature of the cyanophenyl group can impose specific conformational constraints on the peptide backbone, potentially leading to increased receptor affinity and selectivity. Future research will likely focus on synthesizing peptides containing this compound and evaluating their therapeutic potential in areas such as oncology and neurodegenerative diseases.
Advancements in High-Throughput Screening and Combinatorial Chemistry utilizing this compound Libraries
The development of combinatorial libraries based on the this compound scaffold is a key future direction for accelerating drug discovery efforts. Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds, which can then be screened for biological activity using high-throughput screening (HTS) techniques.
The synthesis of these libraries will likely employ solid-phase synthesis methodologies, where the this compound core is attached to a solid support and subsequently derivatized in a stepwise fashion. This approach facilitates the purification of intermediates and allows for the automated synthesis of large compound libraries.
High-throughput screening of these libraries against a diverse range of biological targets, such as enzymes and receptors, has the potential to identify novel hit compounds with therapeutic potential. The data generated from these screens will not only identify promising lead candidates but also provide valuable insights into the structure-activity relationships of this class of compounds, further guiding the design of next-generation analogues.
Q & A
Q. What are the recommended synthetic routes for Boc-D-threo-3-(4-cyanophenyl)serine, and how can reaction conditions be optimized to improve enantiomeric purity?
- Methodological Answer : The synthesis of this compound typically involves stereoselective alkylation or enzymatic resolution. For example, asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) can control the threo configuration. Reaction optimization should focus on:
- Temperature control : Lower temperatures (0–5°C) reduce racemization during deprotection steps.
- Catalyst screening : Chiral catalysts like Cinchona alkaloids may enhance stereoselectivity .
- Purification : Use chiral HPLC (e.g., Chiralpak AD-H column) with a mobile phase of hexane/isopropanol (90:10) to confirm enantiomeric excess (≥98%).
Table: Example reaction conditions and yields
| Catalyst | Temp (°C) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Evans auxiliary | -10 | 75 | 95 |
| Enzymatic | 25 | 68 | 99 |
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Combine NMR, IR, and mass spectrometry for cross-validation:
- ¹H NMR : Look for characteristic peaks: Boc-group tert-butyl protons (~1.4 ppm), aromatic protons from the 4-cyanophenyl group (7.5–8.0 ppm), and serine backbone signals (3.8–4.2 ppm).
- IR : Confirm the presence of nitrile (C≡N stretch at ~2230 cm⁻¹) and carbamate (C=O at ~1700 cm⁻¹).
- HRMS : Calculate exact mass (C₁₅H₁₇N₃O₅) to verify molecular ion [M+H]⁺ (expected: 332.1245).
Discrepancies in spectral data may indicate incomplete Boc protection or racemization .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in observed bioactivity data for this compound derivatives?
- Methodological Answer : Contradictions often arise from impurities or assay variability. Implement:
- Dose-response curves : Test multiple concentrations (e.g., 1 nM–100 µM) to confirm IC₅₀ consistency.
- Orthogonal assays : Compare enzymatic inhibition (e.g., serine protease) with cellular viability assays (e.g., MTT).
- Batch analysis : Use LC-MS to verify compound purity (>95%) across batches.
Example: A study found discrepancies in IC₅₀ values (5 µM vs. 20 µM) due to residual DMF in one batch, highlighting the need for rigorous solvent removal .
Q. How can computational modeling guide the design of this compound analogs with improved target binding affinity?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to:
- Identify key interactions (e.g., hydrogen bonds between the nitrile group and catalytic serine residues).
- Modify substituents (e.g., replacing 4-cyanophenyl with 4-aminophenyl) and predict binding energy changes (ΔG).
Table: Predicted binding energies for analogs
| Analog Substituent | ΔG (kcal/mol) |
|---|---|
| 4-Cyanophenyl | -9.2 |
| 4-Aminophenyl | -10.5 |
| 4-Nitrophenyl | -8.7 |
| Experimental validation via SPR or ITC is recommended 6. | |
化知为学24年第二次有机seminar——文献检索与常见术语 31:37 ![]() |
Q. What are the best practices for analyzing stereochemical stability during long-term storage of this compound?
- Methodological Answer : Conduct accelerated stability studies:
- Conditions : Store at 4°C, 25°C, and 40°C with varying humidity (0%, 60%) for 1–6 months.
- Analysis : Monitor racemization via chiral HPLC every 30 days. Use Arrhenius plots to predict shelf life.
Example findings: Degradation rates increase by 3× at 40°C compared to 4°C, indicating refrigeration is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

